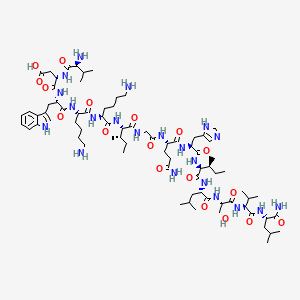

Polistes mastoparan

Description

The exact mass of the compound Polistes mastoparan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Polistes mastoparan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polistes mastoparan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUYSBUJKLFGFG-XVGFDQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H127N21O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-19-4 | |

| Record name | Polistes mastoparan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74129-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Polistes Mastoparan: A Technical Guide to its Origins, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polistes mastoparans are cationic, amphipathic tetradecapeptides found in the venom of paper wasps of the genus Polistes. These peptides are notable for their potent biological activities, including mast cell degranulation, antimicrobial effects against a broad spectrum of pathogens, and hemolytic activity. Their primary mechanism of action involves the direct activation of G proteins, mimicking G protein-coupled receptors (GPCRs) and initiating downstream signaling cascades. This technical guide provides an in-depth overview of the origin, structure, and multifaceted biological activities of Polistes mastoparan. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of its primary signaling pathway and experimental workflows. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic and pharmacological applications of Polistes mastoparan and its analogs.

Introduction and Origin

Mastoparans are a class of venom peptides predominantly found in social and solitary wasps.[1] The first Polistes mastoparan was identified in the venom of the Japanese paper wasp, Polistes jadwigae.[2] Since then, various mastoparan peptides have been isolated and characterized from the venom of numerous Polistes species, including Polistes stigma, Polistes rothneyi, and Polistes dominulus.[2][3][4] These peptides are a significant component of the wasp venom, contributing to the pain, inflammation, and allergic reactions associated with a wasp sting.[1][2]

Structurally, Polistes mastoparans are typically composed of 14 amino acids, featuring a high proportion of hydrophobic residues and a net positive charge due to the presence of lysine residues.[5] A key characteristic is the amidation of the C-terminus, which is crucial for their biological activity.[6] In a membrane environment, they adopt an α-helical conformation, which is essential for their interaction with cell membranes and subsequent biological effects.[7]

Quantitative Data on Biological Activities

The biological activities of Polistes mastoparan and its related analogs have been quantified in numerous studies. The following tables summarize the effective concentrations (EC₅₀), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC) for its key biological effects.

Table 1: Mast Cell Degranulation and Hemolytic Activity of Mastoparans

| Peptide | Mast Cell Degranulation EC₅₀ (µM) | Hemolytic Activity EC₅₀ (µM) | Source Organism | Reference |

| Agelaia-MPI | 5.25 ± 0.87 | 3.7 ± 0.14 | Agelaia pallipes pallipes | [8][9] |

| Polybia-MPII | 6.79 ± 0.40 | >100 | Polybia paulista | [8] |

| Pm-R3 | 7.60 ± 0.76 | Not Reported | Polistes rothneyi iwatai | [8] |

| Protopolybia-MPIII | 22.47 ± 2.96 | Not Reported | Protopolybia exigua | [8] |

| Mastoparan(-L) | 52.13 ± 3.21 | 82.9 ± 3.8 | Vespula lewisii | [8][9] |

| Mastoparan-C | Not Reported | 30.2 ± 1.3 | Vespa crabro | [9] |

| PMM2 | Not Reported | 42.6 ± 2.5 | Polistes major major | [9] |

| Dominulin A | Not Reported | >400 | Polistes dominulus | [10] |

| Dominulin B | Not Reported | >400 | Polistes dominulus | [10] |

Table 2: Antimicrobial Activity of Mastoparans

| Peptide | Target Organism | MIC (µM) | Reference |

| Mastoparan PDD-A | Escherichia coli | 11.8 | [2] |

| Mastoparan PDD-A | Bacillus subtilis | 7.5 | [2] |

| Polybia-MPII | Mycobacterium abscessus subsp. massiliense | 12.5 (80% reduction) | [11] |

| Polybia-MPII | Staphylococcus aureus (EC₅₀) | 1.83 | [11] |

| Polybia-MPII | Candida albicans (EC₅₀) | 12.9 | [11] |

| EMP-AF-OR | Bacillus subtilis | 10 (µg/mL) | [12] |

| EMP-AF-OR | Staphylococcus aureus | 25 (µg/mL) | [12] |

| EMP-AF-OR | Escherichia coli | 25 (µg/mL) | [12] |

| EMP-AF-OR | Pseudomonas aeruginosa | 200 (µg/mL) | [12] |

| Parapolybia-MP | Escherichia coli | ≤10 | [10] |

| Parapolybia-MP | Staphylococcus aureus | ≤10 | [10] |

| Dominulin A | Escherichia coli | ≤10 | [10] |

| Dominulin A | Staphylococcus aureus/Bacillus subtilis | ≤10 | [10] |

| Dominulin B | Escherichia coli | ≤10 | [10] |

| Dominulin B | Staphylococcus aureus/Bacillus subtilis | ≤10 | [10] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for mastoparan-induced mast cell degranulation involves the direct activation of heterotrimeric G proteins.[13] Specifically, mastoparan can activate the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[14] This interaction initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical step for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.[14]

Caption: Mastoparan-induced mast cell degranulation signaling pathway.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

96-well cell culture plates

-

HEPES buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 20 mM HEPES, 1 mg/mL BSA, and 1 mg/mL glucose, pH 7.4)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

-

Microplate reader

Procedure:

-

Seed RBL-2H3 cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 12 hours.

-

Wash the cells with HEPES buffer.

-

Add various concentrations of Polistes mastoparan dissolved in 100 μL of HEPES buffer to the wells.

-

Incubate for 15 minutes at 37°C and 5% CO₂.[8]

-

Collect the supernatant.

-

Mix the supernatant with pNAG substrate solution in a new 96-well plate.

-

Incubate at 37°C for 2 hours.[15]

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control (buffer alone).

Caption: Experimental workflow for the mast cell degranulation assay.

Hemolytic Activity Assay

This protocol determines the ability of Polistes mastoparan to lyse red blood cells (erythrocytes).

Materials:

-

Fresh human or rat red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plate

-

Polistes mastoparan solutions of varying concentrations

-

Positive control: 1% Triton X-100

-

Negative control: PBS

-

Centrifuge

-

Microplate reader

Procedure:

-

Collect fresh blood and separate RBCs by centrifugation.

-

Wash the RBC pellet three times with PBS.

-

Prepare a 0.5% (v/v) RBC suspension in PBS.[16]

-

Add 75 µL of PBS to all wells of a 96-well plate except the first row.

-

Add 150 µL of the highest concentration of mastoparan solution to the first row and perform serial dilutions down the plate.

-

Add 75 µL of the RBC suspension to all wells.

-

Include positive (Triton X-100) and negative (PBS) controls.

-

Incubate the plate at 37°C for 1 hour.[16]

-

Centrifuge the plate at 1000 x g for 10 minutes.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the released hemoglobin at 414 nm or 540 nm.[16][17]

-

Calculate the percentage of hemolysis relative to the positive and negative controls.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of Polistes mastoparan required to inhibit the growth of a specific microorganism.

Materials:

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest

-

Polistes mastoparan stock solution

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

-

Incubator

-

Microplate reader

Procedure:

-

Grow the bacterial strain overnight in MHB.

-

Dilute the overnight culture to achieve a final concentration of 2–7 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[18]

-

Prepare serial dilutions of Polistes mastoparan in 0.01% acetic acid with 0.2% BSA at 10 times the final desired concentrations.

-

Dispense 100 µL of the diluted bacterial suspension into each well of the 96-well plate.

-

Add 11 µL of the 10x mastoparan dilutions to the corresponding wells.

-

Include a growth control (bacteria only) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.[18]

-

Determine the MIC as the lowest concentration of the peptide that causes a significant inhibition of bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Polistes mastoparan represents a fascinating and potent class of bioactive peptides with a well-defined mechanism of action centered on G protein activation. Its diverse biological activities, particularly its antimicrobial properties, position it as a promising candidate for the development of novel therapeutic agents. However, its inherent hemolytic and mast cell degranulating activities present significant challenges for systemic applications. Future research, focusing on the design of synthetic analogs with improved selectivity and reduced toxicity, will be crucial in harnessing the full therapeutic potential of this wasp venom peptide. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and innovate in this exciting field.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 3. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and Biological Characteristics of Antimicrobial α-Helical Peptides Found in Solitary Wasp Venoms and Their Interactions with Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of the antimicrobial activity of the mastoparan Polybia-MPII isolated from venom of the social wasp Pseudopolybia vespiceps testacea (Vespidae, Hymenoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity and Toxicity of Analogs of Wasp Venom EMP Peptides. Potential Influence of Oxidized Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. static.igem.org [static.igem.org]

- 17. researchgate.net [researchgate.net]

- 18. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Polistes Mastoparan: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparans are a group of polycationic, amphipathic tetradecapeptides found in the venom of social wasps, including those of the Polistes genus.[1][2] These peptides are characterized by their potent biological activities, which include mast cell degranulation, antimicrobial effects, and hemolytic properties.[3][4] The underlying mechanism for many of these actions is the interaction of mastoparan with cell membranes and its ability to activate G-protein signaling cascades.[5][6] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Polistes mastoparan peptides, offering detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery and Initial Characterization

The discovery of mastoparan peptides from Polistes species has been facilitated by modern analytical techniques. Initial screening of crude wasp venom is often performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to identify molecular ion peaks corresponding to potential novel peptides.[7] Following this initial identification, a combination of chromatographic separation and mass spectrometric sequencing is employed for full characterization.

Experimental Protocols

Venom Collection

Two primary methods are utilized for the collection of venom from Polistes wasps:

-

Electrical Stimulation: This method allows for the collection of venom without sacrificing the insect. Wasps are stimulated with a mild electrical current, causing them to sting a collection surface, such as a glass plate, from which the venom can be harvested.[8] The collected venom is then typically diluted in a solution like 50% (v/v) acetonitrile and stored at -20°C.[9]

-

Venom Sac Dissection: This method involves the dissection of the venom apparatus from anesthetized wasps.[10][11] The venom sacs are removed, and the venom is extracted, often by centrifugation.[8] This method can yield a high concentration of venom but requires the sacrifice of the wasps.

Peptide Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for isolating and purifying Polistes mastoparan peptides from crude venom.

-

Protocol:

-

The crude venom extract is subjected to reverse-phase HPLC (RP-HPLC).[1][12]

-

A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is employed to elute the peptides.[9][13]

-

The elution is monitored by UV absorbance at 215 nm or 220 nm.[12][13]

-

Fractions corresponding to the desired peptide peaks are collected for further analysis.

-

Peptide Characterization

-

Mass Spectrometry: Electrospray Ionization (ESI) mass spectrometry coupled with an ion trap or similar mass analyzer is used to determine the molecular weight and sequence of the purified peptides.[9] Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) fragmentation is used to generate daughter ions, which are then manually or automatically analyzed to deduce the amino acid sequence.[9]

-

Purity Analysis: The purity of the synthesized or purified peptide is typically assessed by RP-HPLC, with a purity of >95% being a common standard.[12]

Biological Activity Assays

This assay measures the ability of mastoparan to induce the release of inflammatory mediators from mast cells.[1]

-

Protocol:

-

Rat Basophilic Leukemia (RBL-2H3) cells or other suitable mast cell lines are seeded in 96-well plates.[1][14]

-

The cells are incubated with varying concentrations of the mastoparan peptide in a buffered solution (e.g., HEPES buffer) for a short period (e.g., 15-30 minutes) at 37°C.[1][15]

-

The release of β-hexosaminidase, a marker for granule release, into the supernatant is quantified by measuring the enzymatic conversion of a chromogenic substrate.[1][15]

-

The 50% effective concentration (EC50) is calculated to determine the peptide's potency.[1]

-

This assay assesses the peptide's ability to lyse red blood cells.[4][16]

-

Protocol:

-

A suspension of fresh red blood cells (e.g., horse or human) is prepared in a buffered solution like PBS.[4]

-

The red blood cell suspension is incubated with various concentrations of the mastoparan peptide for a set time (e.g., 2 hours) at 37°C.[4]

-

The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 550 nm.[4][12]

-

A 1% Triton X-100 solution is used as a positive control for 100% hemolysis.[16]

-

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined to quantify the antimicrobial activity of the peptide.[3][17][18]

-

Protocol:

-

The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][17][18]

-

Logarithmic-phase bacterial cultures are adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]

-

Serial dilutions of the mastoparan peptide are prepared in a 96-well plate.[3][17]

-

The bacterial suspension is added to the wells, and the plate is incubated at 37°C for 16-24 hours.[12]

-

The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth.[12][18]

-

To determine the MBC, aliquots from the wells with no visible growth are plated on agar plates, and the lowest concentration that kills the bacteria is recorded.[3][18]

-

Quantitative Data

The biological activities of various Polistes mastoparan peptides and their analogs have been quantified in numerous studies. The following tables summarize some of this data.

Table 1: Mast Cell Degranulation and Hemolytic Activity of Mastoparan Peptides

| Peptide/Analog | Mast Cell Degranulation (EC50, µM) | Hemolytic Activity (EC50, µM) | Source Organism/Reference |

| Mastoparan(-L) | > 52.13 ± 3.21 | - | Vespula lewisii[1] |

| 22 other mastoparans | < 52.13 ± 3.21 | - | Various Wasps[1] |

| Protopolybia-MPIII | - | 23.0 ± 1.2 | Protopolybia sp.[19] |

| Protopolybia-MPI | - | > 400 | Protopolybia sp.[19] |

| Parapolybia-MP | - | ≥ 400 | Parapolybia sp.[19][20] |

| Dominulin A | - | ≥ 400 | Polistes dominulus[19][20] |

| Dominulin B | - | ≥ 400 | Polistes dominulus[19][20] |

Table 2: Antimicrobial Activity (MIC) of Mastoparan Peptides

| Peptide/Analog | S. aureus (µM) | E. coli (µM) | P. aeruginosa (µM) | Reference |

| MP-C | ≤ 16 | ≤ 16 | ≤ 16 | [12] |

| tMP-C | ≤ 16 | ≤ 16 | ≤ 16 | [12] |

| cMP-C | > 16 (often 4x higher) | > 16 (often 4x higher) | > 16 (often 4x higher) | [12] |

| Mastoparan-AF | 32 µg/mL | 4-8 µg/mL | - | [18] |

| Mastoparan X | 32 µg/mL (MRSA) | - | - | [3][17] |

| Polybia-MPII | 1.83 (EC50) | - | - | [21] |

| U-VVTX-Vm1b | 16 µg/mL | 16 µg/mL | - | [22] |

| U-VVTX-Vm1e | 32 µg/mL | 32 µg/mL | - | [22] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mastoparan-Induced Mast Cell Degranulation

Mastoparan peptides are known to activate mast cells through a G-protein coupled receptor, specifically the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1][23] This initiates a signaling cascade that leads to the release of inflammatory mediators.

Caption: Mastoparan-induced mast cell degranulation signaling pathway.

Experimental Workflow for Polistes Mastoparan Isolation and Characterization

The following diagram outlines the typical workflow from venom collection to the characterization of a novel Polistes mastoparan peptide.

Caption: Workflow for Polistes mastoparan discovery and characterization.

Conclusion

Polistes mastoparan peptides represent a rich source of bioactive compounds with significant potential for therapeutic applications, particularly in the development of novel antimicrobial agents. This technical guide provides a comprehensive framework for the discovery, isolation, and functional characterization of these peptides. By following the detailed protocols and utilizing the quantitative data presented, researchers can advance the understanding of Polistes mastoparans and explore their potential as future drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Venom Collection by Electrical Stimulation in the Invasive Species Polistes dominula Reared Using a Vespiculture Regime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Parasitoid Wasp Venom [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 18. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. escholarship.org [escholarship.org]

- 23. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polistes Mastoparan: Sequence, Structure, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparans are a class of cationic, amphipathic tetradecapeptides found in the venom of social wasps, including those of the genus Polistes.[1][2][3] These peptides are potent mast cell degranulating agents and have garnered significant interest for their diverse biological activities, which stem from their direct interaction with cellular membranes and G proteins.[4][5] Typically 14 amino acids in length with an amidated C-terminus, mastoparans are rich in hydrophobic residues (like Isoleucine, Leucine, and Alanine) and basic residues (primarily Lysine), which are crucial for their structure and function.[2][6][7] This guide provides a detailed overview of the amino acid sequence, three-dimensional structure, and mechanisms of action of Polistes mastoparan, along with the experimental protocols used for its characterization.

I. Amino Acid Sequence and Physicochemical Properties

The primary structure of mastoparans can vary between different Polistes species. These variations influence the peptide's biological potency and specificity. The sequences of several well-characterized mastoparans from the Polistes genus are summarized below. A key feature is the C-terminal amidation, which is critical for biological activity.[8]

| Peptide Name | Originating Species | Amino Acid Sequence | Length | Net Charge |

| Polistes Mastoparan | Polistes jadwigae | I-N-L-K-A-L-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |

| Dominulin A | Polistes dominulus | V-D-W-K-K-I-G-Q-H-I-L-S-V-L-NH₂ | 14 | +3 |

| Dominulin B | Polistes dominulus | I-N-W-K-G-I-A-A-M-A-K-K-L-L-NH₂ | 14 | +3 |

| Pm-R1 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-L-L-NH₂ | 14 | +3 |

| Pm-R2 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |

| Pm-R3 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-V-L-NH₂ | 14 | +3 |

| Ps1556 | Polistes stigma | I-N-L-K-A-L-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |

Table 1: Amino Acid Sequences of Mastoparans from Various Polistes Species.[2][9] The sequences highlight conserved motifs, particularly the hydrophobic and basic residues that define this peptide family.

II. Peptide Structure

The biological function of Polistes mastoparan is intrinsically linked to its three-dimensional conformation, particularly upon interaction with biological membranes.

Secondary Structure

In aqueous solution, mastoparan typically exists in a disordered, non-helical state.[4][10] However, in membrane-mimicking environments such as methanol, trifluoroethanol (TFE), or in the presence of detergents or phospholipid vesicles, it undergoes a significant conformational change to form a stable, amphipathic α-helix.[4][10] This α-helical structure positions the hydrophobic side chains on one face of the helix and the hydrophilic, cationic lysine residues on the opposite face.[11][12] This amphipathic nature is fundamental to its ability to partition into and disrupt cell membranes.

Tertiary Structure

The first crystal structure of a mastoparan from Polistes jadwagae (MP-PJ) has been solved at a resolution of 1.2 Å.[13] This high-resolution structure confirmed that the peptide adopts a distinct α-helical conformation even in the absence of membrane mimetics, suggesting that intermolecular interactions within the crystal lattice can also stabilize this structure.[13] Nuclear Magnetic Resonance (NMR) studies of other mastoparans in detergent micelles have corroborated this helical structure, revealing a straight amphipathic helix that is crucial for its interaction with G proteins and membranes.[14]

| Structural Data | |

| Peptide | Mastoparan from Polistes jadwagae (MP-PJ) |

| Method | X-ray Crystallography |

| Resolution | 1.2 Å |

| Key Finding | The peptide molecules adopt an α-helical conformation.[13] |

| PDB ID | Not available in the cited text. |

Table 2: High-Resolution Structural Data for Polistes Mastoparan.

III. Mechanism of Action and Signaling Pathways

Polistes mastoparan exerts its biological effects, most notably mast cell degranulation, by directly activating heterotrimeric G proteins, thereby hijacking a central cellular signaling hub.[5]

Direct G Protein Activation

Mastoparan acts as a receptor mimic; its cationic, amphipathic helical structure is thought to resemble the intracellular loops of G protein-coupled receptors (GPCRs).[5] It directly binds to and activates G proteins of the Gi/o family. This interaction triggers two key events:

-

Stimulation of GTPase Activity: Mastoparan enhances the intrinsic GTPase activity of the Gα subunit, accelerating the hydrolysis of GTP to GDP and shortening the duration of the active state.[4]

-

Acceleration of Nucleotide Exchange: Crucially, it promotes the dissociation of bound GDP from the Gα subunit, which is the rate-limiting step in G protein activation. This allows GTP to bind, leading to the dissociation of the Gα and Gβγ subunits and the propagation of downstream signals.[4][5]

Downstream Signaling Cascade: PLC Activation and Calcium Mobilization

The activation of G proteins by mastoparan initiates a well-defined signaling cascade leading to cellular degranulation.

-

Phospholipase C (PLC) Activation: The activated G protein subunits (both Gαq and Gβγ released from Gi) stimulate membrane-bound phospholipase C (PLC).[15][16]

-

IP₃ Generation and Calcium Release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][17]

-

Intracellular Calcium Increase: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[15][17] This initial release is often followed by an influx of extracellular calcium.[15]

-

Exocytosis: The sharp rise in cytosolic Ca²⁺ concentration is the primary trigger for the fusion of histamine-containing granules with the plasma membrane, resulting in exocytosis and degranulation.[4]

Studies have shown that this process can involve both pertussis toxin-sensitive (indicating Gi involvement) and insensitive pathways, suggesting mastoparan can activate PLC through multiple G protein-dependent mechanisms.[15]

IV. Key Experimental Protocols

The characterization of Polistes mastoparan involves a combination of peptide chemistry, biophysical techniques, and cell-based functional assays.

Peptide Synthesis and Purification

-

Methodology: Mastoparan peptides are typically synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[7][18]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and ethanedithiol (EDT).[6][19]

-

Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6][18]

-

Verification: The final product's molecular weight is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6]

Structural Analysis

-

Circular Dichroism (CD) Spectroscopy:

-

Objective: To determine the secondary structure of the peptide in different environments.

-

Protocol: The peptide (e.g., 10-100 µM) is dissolved in an aqueous buffer (e.g., 10 mM phosphate buffer) and in membrane-mimicking solvents (e.g., 50% TFE or in the presence of SDS micelles). CD spectra are recorded from approximately 190 to 260 nm.[20][21] An α-helical structure is indicated by characteristic negative bands at ~208 and ~222 nm.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the three-dimensional solution structure.

-

Protocol: The peptide is dissolved in a solvent containing detergent micelles (e.g., SDS-d25) to mimic a membrane environment. A series of 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY) are performed to assign proton resonances and measure through-space distances (Nuclear Overhauser Effects). This distance information is then used in computational software to calculate a family of 3D structures.[14]

-

Functional Assays

-

Mast Cell Degranulation Assay:

-

Objective: To quantify the peptide's ability to induce histamine release.

-

Protocol: A mast cell line (e.g., rat basophilic leukemia RBL-2H3 cells) is incubated with varying concentrations of the mastoparan peptide.[18] Degranulation is quantified by measuring the release of a granular enzyme, such as β-hexosaminidase, into the supernatant using a colorimetric substrate. The results are often expressed as the EC₅₀ value (the concentration that elicits 50% of the maximal response).[22]

-

-

Calcium Mobilization Assay:

-

Objective: To measure changes in intracellular calcium concentration.

-

Protocol: Cells (e.g., human polymorphonuclear leukocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[15] The cells are then exposed to mastoparan, and the change in fluorescence is monitored over time using a fluorometer or fluorescence microscope. This allows for the real-time measurement of the increase in cytosolic [Ca²⁺].[15]

-

V. Conclusion

Polistes mastoparan is a powerful molecular tool and a promising lead for drug development due to its well-defined structure and direct, potent interaction with G protein signaling pathways. Its amphipathic α-helical structure is the key determinant of its function, allowing it to mimic endogenous GPCRs and activate downstream signaling cascades that lead to profound physiological effects like mast cell degranulation. The detailed understanding of its sequence, structure, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for researchers aiming to exploit its properties for therapeutic or biotechnological applications.

References

- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 2. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mastoparan - Wikipedia [en.wikipedia.org]

- 5. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational change of mastoparan from wasp venom on binding with phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of mastoparan from Polistes jadwagae at 1.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

- 16. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mastoparan, a peptide toxin from wasp venom, stimulates glycogenolysis mediated by an increase of the cytosolic free Ca2+ concentration but not by an increase of cAMP in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Polistes Mastoparan Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of mastoparan peptides isolated from the venom of Polistes wasps. These cationic, amphipathic peptides have garnered significant interest within the scientific community for their diverse pharmacological effects, ranging from antimicrobial and hemolytic to cytotoxic and immunomodulatory activities. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways to facilitate further research and development in this field.

Overview of Polistes Mastoparans

Polistes mastoparans are typically 14-amino acid peptides characterized by a high content of hydrophobic and basic residues, enabling them to adopt an α-helical structure and interact with cell membranes.[1][2] This interaction is central to their various biological effects, which include mast cell degranulation, antimicrobial action, and cytotoxicity.[1][3] First identified in Polistes jadwigae, these peptides have since been isolated and characterized from numerous other Polistes species, including P. dominulus, P. annularis, and P. rothneyi iwatai.[4][5][6]

Quantitative Bioactivity Data

The biological activities of various Polistes mastoparan peptides have been quantified to determine their potency and selectivity. The following tables summarize the available data for antimicrobial, hemolytic, and mast cell degranulation activities.

Antimicrobial Activity

Polistes mastoparans exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] The minimum inhibitory concentration (MIC) is a standard measure of this activity.

| Peptide | Source Organism | Target Organism | MIC (µM) | Reference |

| Dominulin A | Polistes dominulus | Bacillus subtilis | 7.5 | [5] |

| Dominulin B | Polistes dominulus | Bacillus subtilis | >80 | [5] |

| PDD-A | Polistes dorsalis | Escherichia coli | 11.8 | [5] |

| PDD-A | Polistes dorsalis | Bacillus subtilis | 7.5 | [5] |

| PDD-B | Polistes dorsalis | Escherichia coli | >80 | [5] |

| PDD-B | Polistes dorsalis | Bacillus subtilis | 15.0 | [5] |

| PMM | Polistes major | Escherichia coli | 11.8 | [5] |

| PMM | Polistes major | Bacillus subtilis | 20.0 | [5] |

| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Not Specified | Not Specified | [6] |

| MP-PW1 | Polistes wattii | Staphylococcus aureus | Not Specified (Inhibition Zone) | [7][8] |

| MP-PW2 | Polistes wattii | Staphylococcus aureus | Not Specified (Inhibition Zone) | [7][8] |

Hemolytic Activity

A significant consideration for the therapeutic application of mastoparans is their hemolytic activity, which is the ability to lyse red blood cells. This is often quantified as the concentration required to cause 50% hemolysis (EC50).

| Peptide | Source Organism | Red Blood Cell Source | EC50 (µM) | Reference |

| Dominulin A | Polistes dominulus | Human | > 400 | [9][10] |

| Dominulin B | Polistes dominulus | Human | > 400 | [9][10] |

| PDD-A | Polistes dorsalis | Human | > 80 | [5] |

| PDD-B | Polistes dorsalis | Human | 45 | [5] |

| PMM | Polistes major | Human | > 80 | [5] |

| Mastoparan-J | Polistes jadwigae | Human | 69.5 ± 3.2 | [9] |

| PMM2 | Polistes major major | Human | 42.6 ± 2.5 | [9] |

| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Sheep | ~50 (24% lysis) | [11] |

Mast Cell Degranulation

The defining characteristic of mastoparans is their ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[3] This activity is also measured by the EC50 value.

| Peptide | Source Organism | Mast Cell Line | EC50 (µM) | Reference |

| Dominulin A | Polistes dominulus | RBL-2H3 | > 200 | [12] |

| Dominulin B | Polistes dominulus | RBL-2H3 | 94.80 ± 32.77 | [12] |

| PDD-A | Polistes dorsalis | Rat Peritoneal | 15 - 26 | [5] |

| PDD-B | Polistes dorsalis | Rat Peritoneal | 15 - 26 | [5] |

| PMM | Polistes major | Rat Peritoneal | 15 - 26 | [5] |

| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Rat | 0.09 | [11] |

| Polistes-mastoparan-R2 | Polistes rothneyi iwatai | Rat | More potent than mastoparan | [6] |

| Polistes-mastoparan-R3 | Polistes rothneyi iwatai | Rat | More potent than mastoparan | [6] |

Experimental Protocols

This section outlines the general methodologies used to assess the key biological activities of Polistes mastoparan peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic growth phase.

-

Peptide Preparation: The mastoparan peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, often assessed by measuring the optical density at 600 nm.

Hemolytic Assay

This assay quantifies the peptide's ability to lyse red blood cells.

Methodology:

-

Red Blood Cell Preparation: Fresh red blood cells (e.g., human or rat) are washed multiple times with a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma and buffy coat.[9] The washed cells are then resuspended in PBS to a specific concentration (e.g., 2% v/v).

-

Peptide Incubation: Serial dilutions of the mastoparan peptide are prepared in PBS. The red blood cell suspension is then added to the peptide solutions and incubated at 37°C for a defined period (e.g., 1 hour).

-

Lysis Measurement: After incubation, the samples are centrifuged to pellet intact cells and cell debris. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100, which causes 100% lysis) and a negative control (PBS, 0% lysis). The EC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.[9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Workflow for the β-Hexosaminidase release assay.

Methodology:

-

Cell Culture: Mast cells, such as the RBL-2H3 cell line, are cultured in a 96-well plate to a suitable confluency.[13]

-

Peptide Stimulation: The cultured cells are washed and then stimulated with various concentrations of the mastoparan peptide for a specific duration (e.g., 30 minutes) at 37°C.

-

Supernatant Collection: After stimulation, the supernatant is collected.

-

Enzyme Assay: The collected supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).[13] The enzymatic reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

Data Analysis: The percentage of degranulation is calculated by comparing the enzyme activity in the supernatant of peptide-treated cells to that of cells lysed to release their total granular content. The EC50 is then determined from the dose-response curve.

Signaling Pathways

The primary mechanism of action for mastoparan-induced mast cell degranulation involves the direct activation of heterotrimeric G proteins.[3][14] This interaction initiates a signaling cascade that leads to the release of intracellular calcium and subsequent exocytosis of granular contents.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 6. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of two potential peptides extracted from Polistes wattii Cameron, 1900 (Vespidae: Polistinae) wasp venom collected at Eastern Province, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

Polistes Mastoparan: A Technical Guide to its Mechanism of Action on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polistes mastoparan, a cationic, amphipathic tetradecapeptide from the venom of paper wasps, represents a significant tool in cell biology and a potential lead for therapeutic development. Its potent biological activity stems from a dual mechanism of action directed at the cell membrane: direct physical disruption through pore formation and modulation of intracellular signaling cascades via receptor-independent G-protein activation. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Introduction: The Molecular Profile of Polistes Mastoparan

Mastoparans are a family of peptides predominantly found in wasp venom, characterized by a length of 14 amino acids, a net positive charge due to multiple lysine residues, and an amidated C-terminus.[1][2][3][4] Upon interaction with the negatively charged surface of a cell membrane, Polistes mastoparan undergoes a conformational change, adopting a stable α-helical structure.[5][6] This amphipathic helix, with its segregated hydrophobic and hydrophilic faces, is central to its biological activity.[5][7] Its mode of action is multifaceted, enabling it to induce mast cell degranulation, exhibit antimicrobial and anticancer properties, and serve as a powerful tool for dissecting cell signaling pathways.[1][7][8][9]

Dual Mechanism of Action: A Two-Pronged Assault on the Cell Membrane

The efficacy of Polistes mastoparan arises from its ability to engage the cell membrane in two distinct but potentially synergistic ways:

-

Direct Membrane Perturbation: The peptide directly interacts with the lipid bilayer, leading to increased permeability, the formation of transient pores, and eventual cell lysis at higher concentrations.[10][11][12]

-

G-Protein-Mediated Signaling: The peptide mimics an activated G-protein-coupled receptor (GPCR), directly binding to and activating heterotrimeric G-proteins (primarily of the Gαi/o class) on the inner leaflet of the plasma membrane.[1][13][14] This initiates downstream signaling cascades independent of a transmembrane receptor.

These two mechanisms are not mutually exclusive and their dominance may depend on peptide concentration, cell type, and membrane lipid composition.[13]

Mechanism I: Direct Membrane Perturbation and Pore Formation

The lytic activity of mastoparan is a direct consequence of its physicochemical properties and interaction with the lipid bilayer. The process involves electrostatic attraction, hydrophobic insertion, and peptide oligomerization.

Biophysical Interaction and Pore Formation Model

The initial interaction is driven by the electrostatic attraction between the cationic lysine residues of the peptide and anionic components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG).[9][12] This binding is followed by the insertion of the peptide's hydrophobic face into the nonpolar core of the bilayer, stabilizing its α-helical conformation.[5][15]

Several models describe the subsequent pore formation, with strong evidence supporting a transient, multimeric pore.[10][12] In this model, multiple peptide monomers aggregate within the membrane to form a short-lived channel, leading to the leakage of ions and small molecules.[10][12] This process is often graded, meaning the extent of leakage is proportional to the peptide-to-lipid ratio.[11] This membrane disruption is also coupled with an increase in the transbilayer movement of lipids (flip-flop).[12]

Quantitative Data on Lytic and Permeabilizing Activity

The membrane-disrupting effects of various mastoparans have been quantified across different cell types and model systems. The tables below summarize key findings.

| Peptide | Assay System | Endpoint | Effective Concentration / EC50 | Reference(s) |

| Mastoparan | Swiss 3T3 Fibroblasts | LDH Release | 15-17.5 µM | [16] |

| Mastoparan | MDCK Cells | LDH Release (15 min) | 32% release at 100 µg/mL | [17][18] |

| Mastoparan-AF | E. coli O157:H7 | Membrane Permeabilization | ~80% at 12.8 µg/mL | [19] |

| Polistes Mastoparan-R1 | Sheep Erythrocytes | Hemolysis | 24% lysis at 50 µM | [6] |

| Mastoparan-L Analogue | Vero Cells | Cytotoxicity (CC20) | 50 µg/mL | [20] |

| Mastoparan Family (High) | Human/Rat RBCs | Hemolysis (EC50) | ≤ 100 µM | [8] |

| Mastoparan Family (Low) | Human/Rat RBCs | Hemolysis (EC50) | > 400 µM | [8] |

Experimental Protocol: Vesicle Leakage Assay

This assay is a cornerstone for quantifying the pore-forming activity of peptides on model membranes (liposomes).

Objective: To measure the release of an entrapped fluorescent dye from unilamellar vesicles upon exposure to mastoparan.

Materials:

-

Lipids (e.g., POPC, POPG) to form Large Unilamellar Vesicles (LUVs).

-

Self-quenching fluorescent dye (e.g., calcein, carboxyfluorescein).

-

Size-exclusion chromatography column (e.g., Sephadex G-50).

-

Fluorometer.

-

Lysis agent (e.g., Triton X-100).

-

Polistes mastoparan peptide stock solution.

Methodology:

-

Vesicle Preparation: Lipids are dissolved in an organic solvent, dried to a thin film under nitrogen, and hydrated with a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein). The resulting suspension is subjected to freeze-thaw cycles and then extruded through polycarbonate membranes (e.g., 100 nm pore size) to form LUVs with a uniform size distribution.

-

Dye Removal: Free, unencapsulated dye is removed by passing the LUV suspension through a size-exclusion column. The collected vesicle fraction should have minimal baseline fluorescence due to the self-quenching of the encapsulated dye.

-

Fluorescence Measurement: The LUV suspension is placed in a cuvette in a fluorometer and a baseline fluorescence (F₀) is recorded.

-

Peptide Addition: A specific concentration of Polistes mastoparan is added to the cuvette, and the increase in fluorescence (F) is monitored over time as the peptide creates pores, allowing the dye to leak out and become de-quenched in the extravesicular medium.

-

Maximum Leakage Determination: After the reaction plateaus or reaches a set endpoint, a detergent (e.g., 0.1% Triton X-100) is added to lyse all vesicles, causing 100% dye release. This reading represents the maximum fluorescence (F_max).

-

Calculation: The percentage of leakage at any given time point is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Mechanism II: G-Protein-Mediated Signaling

Beyond its physical effects on the membrane, mastoparan is a powerful pharmacological tool because it directly activates heterotrimeric G-proteins, bypassing the need for a ligand-bound GPCR.

Direct G-Protein Activation

Mastoparan acts on the intracellular side of the plasma membrane, where it is proposed to bind directly to the C-terminus of the Gα subunit.[14] This interaction mimics the conformational change induced by an activated receptor, promoting the dissociation of GDP and allowing GTP (or non-hydrolyzable analogs like GTPγS) to bind.[14] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which are then free to activate downstream effectors.

Studies have shown that mastoparan preferentially activates G-proteins of the pertussis toxin-sensitive Gαi/o family.[1][14][16][21] This activation is significantly more potent when the G-protein is reconstituted into phospholipid vesicles, highlighting the importance of the membrane environment for the peptide's action.[14]

Downstream Signaling Cascades

Activation of Gαi/o and the release of Gβγ subunits trigger multiple downstream signaling pathways:

-

Phospholipase C (PLC) Activation: Mastoparan stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][17][21] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[21]

-

Phospholipase D (PLD) Activation: In some cell types, mastoparan can stimulate PLD activity, which hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline.[1][2]

-

Calcium Mobilization: Mastoparan induces a dose-dependent elevation in intracellular calcium ([Ca²⁺]i). This occurs through two discrete processes: an initial, rapid, and transient release from intracellular stores (IP3-mediated and pertussis toxin-sensitive) and a subsequent, sustained influx of extracellular calcium (pertussis toxin-insensitive).[21]

Quantitative Data on G-Protein Activation

| Peptide | System | Endpoint | Observation | Reference(s) |

| Mastoparan-L | Purified G-proteins in vesicles | GTPase Activity (at 100 µM) | 16-fold increase for Go and Gi | [1][2] |

| Mastoparan-L | Purified Go protein | GTPγS Binding Rate | ~7-fold increase at 100 µM | [1][2] |

| Mastoparan | MDCK Cells | Inositol Phosphate Formation (at 100 µg/mL) | 231% increase | [17][18] |

| Mastoparan | Human Polymorphonuclear Leukocytes | [Ca²⁺]i Elevation | Dose-dependent increase up to 35 µM | [21] |

Experimental Protocol: GTPγS Binding Assay

This assay measures the ability of mastoparan to stimulate the binding of a non-hydrolyzable GTP analog, GTPγS, to G-proteins, which is a direct indicator of G-protein activation.

Objective: To quantify the rate of [³⁵S]GTPγS binding to purified G-proteins in the presence and absence of mastoparan.

Materials:

-

Purified heterotrimeric G-proteins (e.g., Gi/o).

-

Phospholipid vesicles (e.g., PC/PS).

-

Radiolabeled [³⁵S]GTPγS.

-

Assay buffer containing Mg²⁺.

-

Polistes mastoparan peptide stock solution.

-

Filtration apparatus with nitrocellulose filters.

-

Scintillation counter.

Methodology:

-

Reconstitution: Purified G-proteins are reconstituted into pre-formed phospholipid vesicles to mimic the membrane environment, which is crucial for mastoparan's activity.[14]

-

Reaction Setup: The reaction is initiated by mixing the reconstituted G-proteins with the assay buffer containing a defined concentration of [³⁵S]GTPγS and the desired concentration of mastoparan (or vehicle control).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C). Aliquots are taken at various time points.

-

Termination and Filtration: The reaction in each aliquot is stopped by adding ice-cold termination buffer. The mixture is then rapidly filtered through a nitrocellulose membrane. The filter traps the G-protein with the bound [³⁵S]GTPγS, while unbound radioligand passes through.

-

Washing: Filters are washed quickly with buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS bound at each time point is plotted to determine the initial rate of binding. The rates in the presence of mastoparan are compared to the basal rates (control) to determine the fold-stimulation.

Conclusion and Future Directions

Polistes mastoparan exerts its potent effects on cells through a sophisticated, dual-pronged attack on the plasma membrane. It physically compromises membrane integrity via pore formation while simultaneously hijacking intracellular signaling pathways through direct, receptor-independent G-protein activation. The balance between these two mechanisms can be modulated by altering the peptide's primary sequence, offering a pathway to separate its membrane-lytic properties from its G-protein modulating activities.[13] This separation is a critical area of research for drug development, aiming to harness the signaling-modulatory effects of mastoparan analogues while minimizing their cytotoxicity. A thorough understanding of these core mechanisms, facilitated by the quantitative and methodological frameworks presented here, is essential for leveraging Polistes mastoparan as both a research tool and a template for novel therapeutics.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 3. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pore-forming action of mastoparan peptides on liposomes: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transbilayer transport of ions and lipids coupled with mastoparan X translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective effects of mastoparan analogs: separation of G-protein-directed and membrane-perturbing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mastoparan causes cell permeabilisation and delayed activation of DNA synthesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral Activities of Mastoparan-L-Derived Peptides against Human Alphaherpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]

A Comprehensive Technical Review of Polistes Mastoparan Research for Drug Development Professionals

An In-depth Guide to the Biological Activity, Mechanisms, and Methodologies of a Promising Wasp Venom Peptide

This technical guide provides a comprehensive overview of the research literature concerning Polistes mastoparan, a peptide found in the venom of paper wasps. Mastoparans are a family of cationic, amphipathic tetradecapeptides that exhibit a wide range of biological activities, making them a subject of significant interest for researchers, scientists, and drug development professionals. This document synthesizes quantitative data on their bioactivities, details key experimental protocols for their study, and visually represents their mechanisms of action through signaling pathway diagrams.

Quantitative Data on the Biological Activities of Mastoparans

The biological effects of mastoparans, including those from the Polistes genus, have been quantified across numerous studies. The following tables summarize the key efficacy and toxicity data, primarily the half-maximal effective concentration (EC50) for hemolytic activity and mast cell degranulation, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Hemolytic Activity of Various Mastoparan Peptides

| Peptide | Source Organism | Erythrocyte Type | EC50 (µM) | Reference |

| Mastoparan-C | Vespa crabro | Human | 30.2 ± 1.3 | |

| Mastoparan-C | Vespa crabro | Rat | 64.4 ± 10.7 | |

| PMM2 | Polistes major major | Human | 42.6 ± 2.5 | |

| Pm-R1 | Polistes rothneyi iwatai | Human | 72.0 ± 8.5 | |

| Pm-R1 | Polistes rothneyi iwatai | Rat | 105.1 ± 2.2 | |

| Pm-R2 | Polistes rothneyi iwatai | Human | 165.9 ± 8.0 | |

| Pm-R2 | Polistes rothneyi iwatai | Rat | 249.5 ± 9.9 | |

| Pm-R3 | Polistes rothneyi iwatai | Human | 32.3 ± 1.7 | |

| Pm-R3 | Polistes rothneyi iwatai | Rat | 73.5 ± 5.1 | |

| Dominulin A | Polistes dominulus | Human | > 400 | |

| Dominulin B | Polistes dominulus | Human | > 400 | |

| PDD-A | Polistes dorsalis | Not Specified | > 80 | |

| PDD-B | Polistes dorsalis | Not Specified | 45 |

Table 2: Antimicrobial Activity of Various Mastoparan Peptides

| Peptide | Target Microorganism | MIC (µM) | Reference |

| PDD-A | E. coli | 11.8 | |

| PDD-A | B. subtilis | 7.5 | |

| PMM | E. coli | Not specified (3.5x more active than against B. subtilis) | |

| Mastoparan-AF | E. coli O157:H7 | 16-32 µg/mL | |

| Mastoparan-AF | S. aureus | 16-32 µg/mL | |

| Mastoparan X | MRSA USA300 | 32 µg/mL | |

| Parapolybia-MP | Not Specified | ≤ 10 | |

| Mastoparan-like peptide 12b | Not Specified | ≤ 10 | |

| Dominulin A | Not Specified | ≤ 10 | |

| Dominulin B | Not Specified | ≤ 10 | |

| Polybia-MPII | S. aureus | 1.83 (EC50) | |

| Polybia-MPII | M. abscessus | 12.5 (80% reduction) | |

| Polybia-MPII | C. albicans | 12.9 (EC50) | |

| Polybia-MPII | C. neoformans | 11 (EC50) |

Table 3: Mast Cell Degranulation Activity of Various Mastoparan Peptides

| Peptide | Cell Line | EC50 (µM) | Reference |

| Agelaia-MPI | RBL-2H3 | 5.25 ± 0.87 | |

| Polybia-MPII | RBL-2H3 | 6.79 ± 0.40 | |

| Pm-R3 | RBL-2H3 | 7.60 ± 0.76 | |

| Protopolybia-MPIII | RBL-2H3 | 22.47 ± 2.96 | |

| EpVP2b | RBL-2H3 | 25.93 ± 2.88 | |

| Mastoparan(-L) | RBL-2H3 | 52.13 ± 3.21 | |

| PDD-A | Not Specified | 15-26 | |

| PDD-B | Not Specified | 15-26 | |

| PMM | Not Specified | 15-26 | |

| MP | Not Specified | 15-26 |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature for assessing the biological activity of Polistes mastoparan and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a peptide.

-

Bacterial Culture Preparation: The target bacterial strain (e.g., MRSA USA300) is resuscitated from cryopreserved stocks in an appropriate broth (e.g., Trypticase Soy Broth) and cultured overnight at 37°C with continuous agitation. The overnight culture is then diluted in fresh broth and incubated until it reaches the exponential growth phase.

-

Peptide and Inoculum Preparation: The mastoparan peptide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the peptide are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The logarithmic-phase bacterial culture is adjusted to a concentration of 5 × 10^6 CFU/mL in MHB, and 100 µL is added to each well containing the diluted peptide.

-

Incubation and MIC Determination: The plate is incubated for 18-24 hours at 37°C. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar plates and incubated for 24 hours at 37°C. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.

-

Controls: Positive (bacteria in broth without peptide), negative (peptide in broth without bacteria), and blank (broth only) controls are included in each assay.

Hemolysis Assay

This assay quantifies the peptide's ability to lyse red blood cells, a measure of its cytotoxicity.

-

Erythrocyte Preparation: Fresh human or rat red blood cells (RBCs) are collected in sterile vessels containing an anticoagulant. The RBCs are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2-5% (v/v) in PBS.

-

Peptide Incubation: Serial dilutions of the mastoparan peptide are prepared in PBS. In a 96-well plate, equal volumes of the peptide solutions and the RBC suspension are mixed.

-

Incubation and Lysis Measurement: The plate is incubated for 1-2 hours at 37°C. After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.

-

Controls and Calculation: RBCs incubated with PBS alone serve as the negative control (0% hemolysis), and those incubated with a lytic agent like 1% Triton X-100 serve as the positive control (100% hemolysis). The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

EC50 Determination: The EC50 value, the concentration of peptide that causes 50% hemolysis, is calculated by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay measures the ability of the peptide to induce the release of granular contents from mast cells, a key event in allergic and inflammatory responses.

-

Cell Culture: A suitable mast cell line, such as rat basophilic leukemia (RBL-2H3) cells, is cultured under standard conditions.

-

Cell Seeding and Sensitization (Optional): For IgE-dependent degranulation studies, cells are seeded in a 96-well plate and sensitized overnight with DNP-specific IgE. For direct mastoparan-induced degranulation, this step is omitted.

-

Peptide Treatment: The cultured cells are washed with a suitable buffer (e.g., PIPES buffer). The mastoparan peptide, at various concentrations, is then added to the cells.

-

Incubation and Supernatant Collection: The cells are incubated with the peptide for a defined period (e.g., 30-60 minutes) at 37°C. The plate is then centrifuged, and the supernatant, containing the released granular contents, is collected.

-

β-hexosaminidase Activity Measurement: An aliquot of the supernatant is mixed with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. The mixture is incubated for 1-2 hours at 37°C. The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Controls and Calculation: The total β-hexosaminidase release is determined by lysing the cells with a detergent like Triton X-100. Spontaneous release is measured from cells incubated with buffer alone. The percentage of degranulation is calculated as: % Degranulation = [(Release_sample - Spontaneous_release) / (Total_release - Spontaneous_release)] * 100

-

EC50 Determination: The EC50 value for degranulation is determined by plotting the percentage of degranulation against the peptide concentration and fitting the data to a dose-response curve.

Mechanisms of Action: Signaling Pathways and Membrane Disruption

Polistes mastoparans exert their biological effects through two primary mechanisms: direct disruption of the cell membrane and modulation of intracellular signaling pathways, primarily through the activation of G-proteins.

Membrane Disruption and Pore Formation

A key feature of mastoparans is their ability to interact with and disrupt the lipid bilayer of cell membranes. This interaction is fundamental to their antimicrobial and hemolytic activities. The proposed workflow for membrane disruption is as follows:

-

Electrostatic Attraction: The cationic mastoparan peptide is initially attracted to the negatively charged components of the target cell membrane (e.g., phosphatidylserine in bacterial membranes).

-

Hydrophobic Interaction and Insertion: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure. The hydrophobic face of the helix then inserts into the hydrophobic core of the lipid bilayer.

-

Pore Formation: The accumulation of multiple peptide molecules within the membrane leads to the formation of pores or channels. While the exact model is still under investigation, the "toroidal pore" model is widely suggested for many antimicrobial peptides. In this model, the peptides and the polar head groups of the lipids curve inward to line the pore, creating a channel through which cellular contents can leak out.

-

Cell Lysis: The formation of these pores disrupts the membrane integrity, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.

G-Protein Signaling Pathway Activation